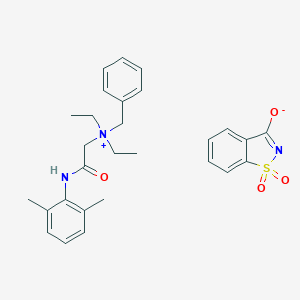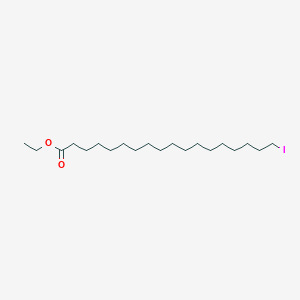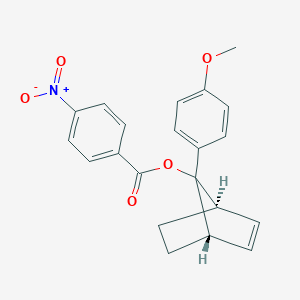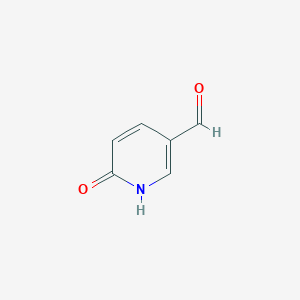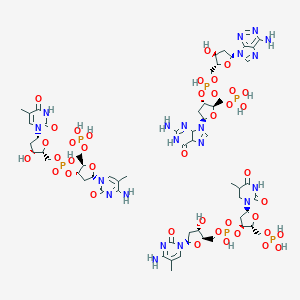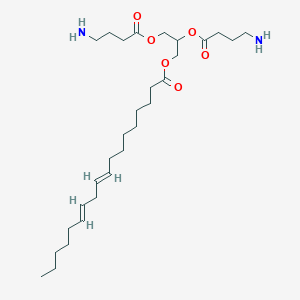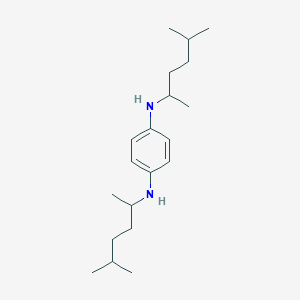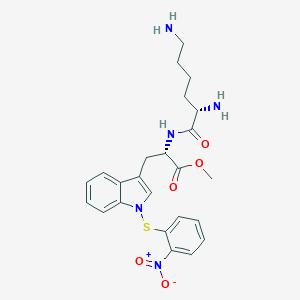
H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester, also known as LNT, is a synthetic molecule that has been used in scientific research for its unique properties and potential applications. LNT is a modified form of tryptophan, an essential amino acid that plays a crucial role in protein synthesis and other biochemical processes in the body. In
Wirkmechanismus
The mechanism of action of H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester is based on its unique chemical structure and properties. H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester can undergo a reversible reaction with thiol groups in proteins, forming a covalent bond between the thiol group and the nitrophenylsulfenyl group of H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester. This reaction can lead to changes in protein conformation and binding interactions, which can be detected by the fluorescence properties of H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester.
Biochemische Und Physiologische Effekte
H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester has been shown to have minimal biochemical and physiological effects in vitro and in vivo. H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester has low toxicity and does not interfere with normal cellular processes. However, H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester can bind to proteins non-specifically, which can lead to false-positive results in some assays. Therefore, it is important to use H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester in conjunction with other methods to confirm results.
Vorteile Und Einschränkungen Für Laborexperimente
H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester has several advantages for lab experiments. It is a stable and easy-to-use probe that can be used in a variety of assays. H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester has a high signal-to-noise ratio, which makes it a sensitive probe for detecting protein-protein interactions and enzyme kinetics. However, H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester has some limitations. It can bind to proteins non-specifically, which can lead to false-positive results. H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester also has limited solubility in some buffers, which can affect its fluorescence properties.
Zukünftige Richtungen
There are several future directions for research on H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester. One direction is to develop new synthetic methods for H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester that are more efficient and cost-effective. Another direction is to explore the potential therapeutic applications of H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester as a drug candidate for diseases such as cancer and neurodegenerative disorders. Additionally, further research is needed to optimize the use of H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester in various assays and to develop new assays that can take advantage of its unique properties.
Synthesemethoden
H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester is synthesized through a series of chemical reactions involving the modification of tryptophan. The first step involves the protection of the amino and carboxyl groups of tryptophan using a suitable protecting group. The second step involves the selective nitration of the phenyl ring of the tryptophan using nitric acid. The third step involves the reduction of the nitro group to an amino group using a reducing agent. The final step involves the deprotection of the amino and carboxyl groups to obtain the final product, H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester.
Wissenschaftliche Forschungsanwendungen
H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester has been used in scientific research for a variety of applications. One of the main applications of H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester is as a fluorescent probe for studying protein-protein interactions. H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester has a unique fluorescence property that allows it to detect changes in protein conformation and binding interactions. H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester has also been used as a substrate for studying enzyme kinetics and inhibition. H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester can be used to study the mechanism of action of enzymes and inhibitors, which can provide insights into their biological functions and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
109064-70-2 |
|---|---|
Produktname |
H-Lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl ester |
Molekularformel |
C24H29N5O5S |
Molekulargewicht |
499.6 g/mol |
IUPAC-Name |
methyl (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate |
InChI |
InChI=1S/C24H29N5O5S/c1-34-24(31)19(27-23(30)18(26)9-6-7-13-25)14-16-15-28(20-10-3-2-8-17(16)20)35-22-12-5-4-11-21(22)29(32)33/h2-5,8,10-12,15,18-19H,6-7,9,13-14,25-26H2,1H3,(H,27,30)/t18-,19-/m0/s1 |
InChI-Schlüssel |
QGTJIZCTYUGOEQ-OALUTQOASA-N |
Isomerische SMILES |
COC(=O)[C@H](CC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC(=O)[C@H](CCCCN)N |
SMILES |
COC(=O)C(CC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC(=O)C(CCCCN)N |
Kanonische SMILES |
COC(=O)C(CC1=CN(C2=CC=CC=C21)SC3=CC=CC=C3[N+](=O)[O-])NC(=O)C(CCCCN)N |
Andere CAS-Nummern |
109064-70-2 |
Synonyme |
H-Lys-Trp(Nps)-OMe H-lysyl-2-(2-nitrophenylsulfenyl)tryptophan methyl este |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline](/img/structure/B33792.png)
![(2R,3S,4R,5S,6R)-4-amino-2-[(2R,3S,4R,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B33797.png)
